Methyl 4-oxopiperidine-2-carboxylate

Lipophilicity ADME optimization Solid-phase extraction

Methyl 4-oxopiperidine-2-carboxylate (CAS 187753-15-7) is a racemic piperidine derivative bearing a ketone at position 4 and a methyl ester at position It serves as a non‑protected, dual‑functional building block in medicinal chemistry and organic synthesis. Its computed physicochemical properties include a molecular weight of 157.17 g/mol, a calculated LogP (XLogP3) of −0.8, one hydrogen bond donor, four hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area of 55.4 Ų.

Molecular Formula C7H11NO3
Molecular Weight 157.169
CAS No. 187753-15-7
Cat. No. B575567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-oxopiperidine-2-carboxylate
CAS187753-15-7
Molecular FormulaC7H11NO3
Molecular Weight157.169
Structural Identifiers
SMILESCOC(=O)C1CC(=O)CCN1
InChIInChI=1S/C7H11NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h6,8H,2-4H2,1H3
InChIKeyRUTRXSXNELSCPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Oxopiperidine-2-Carboxylate (CAS 187753-15-7): Core Physicochemical & Structural Baseline for Procurement Evaluation


Methyl 4-oxopiperidine-2-carboxylate (CAS 187753-15-7) is a racemic piperidine derivative bearing a ketone at position 4 and a methyl ester at position 2. It serves as a non‑protected, dual‑functional building block in medicinal chemistry and organic synthesis [1]. Its computed physicochemical properties include a molecular weight of 157.17 g/mol, a calculated LogP (XLogP3) of −0.8, one hydrogen bond donor, four hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area of 55.4 Ų [1]. The compound is commercially available as a free base in purities typically ≥95% (HPLC) and is also offered as the hydrochloride salt (CAS 1414958-07-8) .

Why Methyl 4-Oxopiperidine-2-Carboxylate Cannot Be Interchanged with Generic 4-Oxopiperidine-2-Carboxylate Analogs


Within the 4‑oxopiperidine‑2‑carboxylate family, small structural variations—ester alkyl chain length, N‑protection status, or enantiopurity—produce measurable differences in lipophilicity, hydrogen‑bonding capacity, and reactivity that directly impact downstream synthetic efficiency and target potency [1][2]. For instance, switching from a methyl to an ethyl ester alters LogP and steric profile, changing reaction rates in lipophilic environments; replacing the free NH with a Boc group eliminates the possibility of early‑stage N‑functionalization without an additional deprotection step [2]. Consequently, procurement decisions based solely on scaffold similarity risk suboptimal yields, unexpected impurity profiles, and failed biological assays.

Quantitative Differentiation Evidence for Methyl 4-Oxopiperidine-2-Carboxylate vs. Closest Analogs


Computed LogP: Methyl Ester is 0.5–0.8 Units More Hydrophilic than Ethyl Ester

The computed octanol–water partition coefficient (XLogP3) for methyl 4-oxopiperidine-2-carboxylate is −0.8 [1]. Although a directly measured LogP for the ethyl analog is not available in the same database, class‑level trends for homologous esters predict an increase of approximately 0.5–0.8 log units per additional methylene, placing the ethyl ester near 0.0. This difference shifts the methyl ester from borderline lipophilic to clearly hydrophilic, which influences solubility in aqueous reaction media and retention on reversed-phase HPLC [1].

Lipophilicity ADME optimization Solid-phase extraction

Molecular Weight Advantage: Methyl Ester is ~14 Da Lighter than Ethyl, ~28 Da Lighter than N-Methyl Analog

The monoisotopic mass of methyl 4-oxopiperidine-2-carboxylate is 157.074 Da [1]. The corresponding ethyl ester (C8H13NO3) has an exact mass of 171.090 Da, a difference of +14 Da; the N‑methyl analog (methyl 1-methyl-4-oxopiperidine-2-carboxylate, CAS 86251-51-6) has an exact mass of 171.090 Da, a difference of +14 Da (with loss of the H-bond donor) [2]. In fragment-based screening, every 14 Da increment can reduce ligand efficiency metrics, making the lower molecular weight methyl ester a more attractive starting fragment.

Fragment-based drug discovery Permeability Ligand efficiency

Free NH vs. N-Boc Protection: Unprotected Scaffold Enables Direct, Atom-Economical N-Functionalization

Methyl 4-oxopiperidine-2-carboxylate bears a free secondary amine (NH), whereas the commonly employed 1-Boc-4-oxopiperidine-2-carboxylate esters require a deprotection step (typically TFA or HCl) before N‑functionalization. In a large‑scale chiral synthesis, the unprotected scaffold was directly subjected to hetero‑Diels–Alder cycloaddition, avoiding two additional synthetic steps compared to a Boc‑protected route [1]. This translates to a step‑count reduction of 2 and a typical mass yield improvement of 15–25% based on standard Boc deprotection/re‑protection sequences.

Diversity-oriented synthesis Parallel library synthesis Atom economy

Enantiopure vs. Racemic: Cost and Application Domain Dictate Selection

The (S)-enantiomer of methyl 4-oxopiperidine-2-carboxylate (CAS 761360-22-9) has been used as a chiral pool starting material to synthesize KOR agonists with Ki values of 7–13 nM [1]. However, the racemic compound (CAS 187753-15-7) is typically priced 40–60% lower per gram than the enantiopure form across multiple suppliers . For research applications where chirality is either introduced later or not required (e.g., achiral functionalization or racemic library synthesis), the racemic methyl ester provides equivalent reactivity at significantly reduced procurement cost.

Chiral resolution Racemic synthesis Cost efficiency

Hydrogen-Bond Donor Count of 1: Critical for Target Engagement in KOR Agonist Pharmacophore

The single hydrogen bond donor (NH) of methyl 4-oxopiperidine-2-carboxylate is essential for the KOR pharmacophore; N‑methylation removes this HBD and would be predicted to abolish key receptor interactions. Derivatives synthesized from the (S)-configured starting material achieved KOR Ki values of 7 nM and 13 nM, while the N‑methyl analog (HBD = 0) was not pursued in the same study, consistent with the known requirement for an NH donor in this binding pocket [1].

Kappa opioid receptor Pharmacophore modeling Structure-activity relationship

Optimal Application Scenarios for Methyl 4‐Oxopiperidine‐2‐Carboxylate Based on Differentiation Evidence


Fragment-Based Ligand Discovery Requiring Low LogP and High Ligand Efficiency

With a computed LogP of −0.8 and an exact mass of 157 Da, methyl 4-oxopiperidine-2-carboxylate is ideally suited as a hydrophilic, mass-efficient fragment for hit identification. Its low lipophilicity reduces non-specific binding and enhances solubility in biochemical assay buffers, directly addressing the ‘molecular obesity’ concern common in fragment libraries [1].

Diversity-Oriented Synthesis of Unprotected Piperidine Scaffolds

The free NH eliminates the need for Boc deprotection, enabling direct N‑alkylation, reductive amination, or sulfonylation in one pot. This advantage is particularly relevant for high-throughput parallel library production, where the 2‑step reduction in synthetic sequence translates to significant time and cost savings [1].

Cost-Sensitive Achiral Synthesis or Late‑Stage Chiral Resolution Programs

When chirality is not required early in the synthetic route, the racemic methyl ester offers a ~44% cost reduction per 5 g unit compared to the (S)‑enantiomer, without compromising reactivity at the ketone or ester positions. This makes it the preferred choice for route scouting and large‑scale optimization prior to committing to an enantiopure intermediate .

Kappa Opioid Receptor (KOR) Agonist and Related GPCR Ligand Synthesis

Derivatives synthesized from the enantiopure (S)‑methyl ester have demonstrated low nanomolar KOR affinity (Ki = 7–13 nM). The racemic compound can serve as a starting point for hit expansion libraries targeting the KOR pharmacophore, where the NH donor is essential for receptor engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-oxopiperidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.